molecular formula C8H12Cl2O2 B8705893 Tert-butyl 2,2-dichlorocyclopropane-1-carboxylate

Tert-butyl 2,2-dichlorocyclopropane-1-carboxylate

Cat. No. B8705893
M. Wt: 211.08 g/mol
InChI Key: LJLQISYXQQRLDM-UHFFFAOYSA-N
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Patent
US08486950B2

Procedure details

Tert-butyl acrylate (32 g, 0.25 mol), CHCl3 (318 g, 3 mol), tetramethyl ammonium chloride (0.75 g, 0.0050 mol) and 50% aqueous NaOH (300 mL) were stirred at 45-50° C. for 8 hours. The mixture was diluted with water (400 mL) and the organic layer was separated. The aqueous layer was extracted with CHCl3 (75 mL). The combined organic extracts were washed with 1N HCl (200 mL) and water (250 mL), dried over Na2SO4, and concentrated under reduced pressure. The crude product was distilled to give tert-butyl 2,2-dichlorocyclopropanecarboxylate as colorless oil (16 g, yield: 30%). 1H-NMR (500 MHz, CDCl3,): δ 2.48 (m, 1H), 2.00 (m, 1H), 1.81 (m, 1H), 1.52 (s, 9H).
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
318 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
catalyst
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])(=[O:4])[CH:2]=[CH2:3].[CH:10]([Cl:13])(Cl)[Cl:11].[OH-].[Na+]>[Cl-].C[N+](C)(C)C.O>[Cl:11][C:10]1([Cl:13])[CH2:3][CH:2]1[C:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
C(C=C)(=O)OC(C)(C)C
Name
Quantity
318 g
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
300 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.75 g
Type
catalyst
Smiles
[Cl-].C[N+](C)(C)C
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CHCl3 (75 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with 1N HCl (200 mL) and water (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled

Outcomes

Product
Name
Type
product
Smiles
ClC1(C(C1)C(=O)OC(C)(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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